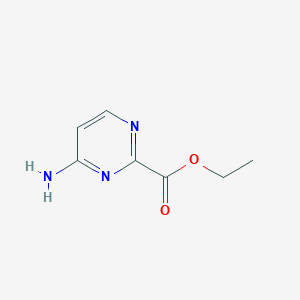

Ethyl 4-aminopyrimidine-2-carboxylate

Descripción general

Descripción

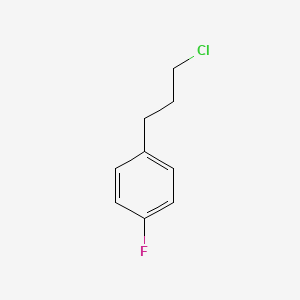

Ethyl 4-aminopyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl 4-aminopyrimidine-2-carboxylate involves several steps. One method starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopyrimidine-2-carboxylate is represented by the InChI code1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) . Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-aminopyrimidine-2-carboxylate are not detailed in the search results, it’s worth noting that pyrimidines, the class of compounds to which it belongs, have been studied for their inhibitory response against certain vital inflammatory mediators .Physical And Chemical Properties Analysis

Ethyl 4-aminopyrimidine-2-carboxylate is a solid compound. It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Application Summary

The compound is used in the Dimroth rearrangement, a process involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

Method of Application

The Dimroth rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

2. Antitrypanosomal and Antiplasmodial Activities

Application Summary

New 2-aminopyrimidine derivatives, which can be synthesized from Ethyl 4-aminopyrimidine-2-carboxylate, have shown potential antitrypanosomal and antiplasmodial activities .

Method of Application

The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .

3. Synthesis of Multitargeted Antibacterials

Application Summary

The compound is used as a precursor in the synthesis of small multitargeted molecules containing 2-aminopyrimidine scaffold, which have potential antibacterial properties .

Method of Application

An efficient route to 2-amino-1,4-dihydropyrimidines was developed using ultrasound irradiation as the energy source .

4. Heterocyclic Building Blocks

Application Summary

Ethyl 4-aminopyrimidine-2-carboxylate is used as a building block in heterocyclic chemistry .

5. Synthesis of Pyrimidine Derivatives

Application Summary

Ethyl 4-aminopyrimidine-2-carboxylate is used as a starting material in the synthesis of various pyrimidine derivatives .

6. Drug Discovery

Application Summary

Ethyl 4-aminopyrimidine-2-carboxylate is used in the drug discovery process, particularly in the development of new antibacterial agents .

Method of Application

The compound is used as a precursor in the synthesis of small multitargeted molecules containing 2-aminopyrimidine scaffold .

Safety And Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The search results include references to peer-reviewed papers related to Ethyl 4-aminopyrimidine-2-carboxylate . These papers discuss the synthesis, properties, and potential applications of the compound and related 2-aminopyrimidine derivatives.

Propiedades

IUPAC Name |

ethyl 4-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDZCFILDSOJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516750 | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminopyrimidine-2-carboxylate | |

CAS RN |

71470-41-2 | |

| Record name | Ethyl 4-amino-2-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71470-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)